The compound can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds, specifically imidazo[1,5-a]pyridines. These compounds are known for their diverse pharmacological properties, making them valuable in pharmaceutical research and development.
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride typically involves several key steps:
Typical reaction conditions include:
The molecular structure of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride can be depicted as follows:
Molecular formula: CHClN
Molecular weight: Approximately 207.07 g/mol.
The compound's structure allows for various substitutions that can influence its chemical behavior and biological interactions.
5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with biological targets such as proteins or nucleic acids. The compound may bind to specific receptors or enzymes within cells:
Research indicates potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells through mitochondrial pathways.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride has numerous applications across various fields:
Multi-component reactions (MCRs) provide efficient, atom-economical routes to construct the saturated imidazo[1,5-a]pyridine core of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride. These one-pot transformations enable simultaneous formation of multiple bonds, enhancing synthetic efficiency and yield. A predominant strategy involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes under acidic or basic conditions [2]. This reaction proceeds via nucleophilic displacement of the halogen, followed by intramolecular cyclodehydration to form the bicyclic system. Polar aprotic solvents like dimethylformamide or acetonitrile optimize reaction kinetics and selectivity, while temperature control (typically 80–120°C) minimizes by-product formation [2].
Oxidative coupling represents another versatile MCR approach, utilizing oxidants like iodine or peroxides to facilitate dehydrogenative coupling between 2-aminopyridines and carbonyl compounds. This method avoids pre-functionalized substrates, directly yielding the imidazo[1,5-a]pyridine scaffold with the amine group introduced via reductive amination or nucleophilic addition at the C6 position [2] [4]. Tandem reactions further streamline synthesis; for example, sequential imine formation and cyclization using aldehydes and ammonia sources build the core while installing the C6-amine in a single operation [2].
Table 1: Multi-Component Reaction Strategies for Core Synthesis
Reactants | Conditions | Key Features | Yield Range |
---|---|---|---|
2-Aminopyridine + α-Haloketone | DMF, K₂CO₃, 100°C | Direct core formation; high regioselectivity | 60–85% |
2-Aminopyridine + Aldehyde + NH₃ | I₂, DMSO, 80°C | Tandem imine formation/cyclization; amine incorporation | 50–75% |
2-Aminopyridine + α-Hydroxyketone | TBHP, CH₃CN, reflux | Oxidative coupling; no halogenated reagents | 65–80% |
Palladium-catalyzed cross-coupling reactions enable precise late-stage functionalization of the imidazo[1,5-a]pyridine core, particularly at electron-rich positions (C3, C8). Suzuki-Miyaura coupling is widely employed for introducing aryl or heteroaryl groups at C3 using bromo- or iodo-substituted precursors and arylboronic acids. Key to success is the choice of ligands: Bulky phosphines (e.g., SPhos) or N-heterocyclic carbenes prevent catalyst deactivation by the basic amine group, allowing reactions to proceed at 70–90°C in toluene/water mixtures with Pd(OAc)₂ as the catalyst [5].
Direct C-H activation offers a step-economical alternative, functionalizing unactivated C-H bonds without pre-halogenation. For the 5,6,7,8-tetrahydro scaffold, Pd(OAc)₂ with oxidants like silver acetate or copper(II) oxide enables arylation at C8. This method tolerates diverse aryl iodides, including those with electron-withdrawing substituents (-NO₂, -CN), which enhance electrophilicity and accelerate transmetalation [5].
Table 2: Palladium-Catalyzed Functionalization Approaches
Reaction Type | Catalyst System | Compatible Groups | Typical Yield |
---|---|---|---|
Suzuki-Miyaura (C3-arylation) | Pd(OAc)₂/SPhos, K₂CO₃ | Aryl, heteroaryl, vinyl | 70–92% |
Direct C-H Arylation (C8) | Pd(OAc)₂/AgOAc, pivalic acid | Electron-deficient aryl groups | 55–80% |
Carbonylative Coupling | PdCl₂(MeCN)₂/CO (1 atm) | Amines (amides), alcohols (esters) | 60–85% |
The C6-amine group serves as a handle for diversification via Buchwald-Hartwig amination, creating aryl- or alkylamine derivatives without compromising core saturation. This copper- or palladium-catalyzed process couples primary amines with aryl halides installed at peripheral positions (e.g., C3-bromo derivatives). Optimized conditions for the imidazo[1,5-a]pyridin-6-amine scaffold use Pd₂(dba)₃ with XPhos as a catalyst system and cesium carbonate as a base in toluene at 90°C [2]. These conditions suppress N7-competition (ring nitrogen) and epimerization at C6, ensuring >95% regioselectivity.
Notably, electron-deficient aryl halides (e.g., 2-bromo-5-methylpyridine) react efficiently (85–90% yield), while sterically hindered substrates like 2,6-disubstituted bromobenzenes require bulkier ligands (e.g., RuPhos) to achieve 70–75% conversion [2]. The dihydrochloride salt form enhances solubility in aqueous-organic biphasic systems, facilitating catalyst recovery and product purification.
Scaffold-hopping transforms the imidazo[1,5-a]pyridine core into biologically relevant pyrroloimidazole systems. Ring expansion via diazotization and hydrolysis converts the C7-methylene group into a carbonyl, yielding a fused imidazo[4,5-b]pyridinone. Subsequent decarboxylative closure with α-amino acids then generates tricyclic pyrrolo[1,2-a]imidazole derivatives [2].
Alternatively, electrocyclic ring-opening/closure sequences leverage the enamine-like character of the C5-C6 bond. Treatment with dimethyl acetylenedicarboxylate (DMAD) induces a [3+2] cycloaddition, cleaving the C5-N1 bond and forming a pyrrole ring fused to the imidazole. This method provides access to 6,7-dihydropyrrolo[1,2-a]benzimidazoles, which exhibit enhanced π-conjugation and altered basicity compared to the parent scaffold [2].
Table 3: Scaffold-Hopping to Pyrroloimidazole Systems
Transformation | Key Reagent/Condition | Structural Outcome | Application Relevance |
---|---|---|---|
Diazotization/Ring Expansion | NaNO₂/HCl, then glycine | Pyrrolo[1,2-a]imidazol-5-one | Kinase inhibitor scaffolds |
[3+2] Cycloaddition | DMAD, toluene, reflux | 6,7-Dihydropyrrolo[1,2-a]benzimidazole | Fluorescent probes |
Decarboxylative Closure | CuI, proline, DMSO, 120°C | Tricyclic pyrroloimidazolium salts | Antimicrobial agents |
These methodologies collectively demonstrate the synthetic flexibility of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride, enabling tailored modifications for diverse pharmacological applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1